5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10-5-11(2)7-14(6-10)16-9-13-4-3-12(8-15)17-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIUTXJHRYIGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213969 | |
| Record name | 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-58-6 | |
| Record name | 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(3,5-Dimethylphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy methyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Analysis:
Substituent Effects on Thermodynamics: Nitrophenyl derivatives () exhibit high sublimation enthalpies (98.2–104.1 kJ/mol) due to nitro groups’ electron-withdrawing nature and strong intermolecular interactions. In contrast, the target compound’s 3,5-dimethylphenoxy group (electron-donating) likely reduces sublimation energy, enhancing volatility .
Synthesis and Stability: Compounds with 2,4-dimethylphenoxy groups () require reflux with strong bases for synthesis, suggesting similar conditions for the 3,5-dimethyl isomer. Melting points of hydrazide derivatives (142–180°C) indicate crystalline stability, which may extend to the target compound .
Bioactivity and Applications: The hydroxymethyl analog () demonstrates antioxidant and anti-inflammatory properties, whereas nitro derivatives () are optimized for industrial synthesis. The target compound’s lipophilic 3,5-dimethylphenoxy group may enhance membrane permeability, making it suitable for pesticidal or hydrophobic drug delivery .
Safety and Handling :
- Methoxymethyl derivatives () are classified as Category 4 oral toxins (H302), suggesting moderate toxicity. The target compound’s bulkier substituent may reduce acute toxicity but requires empirical validation .
Biological Activity
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related studies.
Chemical Structure
The compound features a furan ring, a phenoxy group with two methyl substitutions at positions 3 and 5, and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 246.26 g/mol. The structural complexity is believed to contribute to its diverse biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of protein functions. The dimethylphenoxy moiety may enhance binding affinity and specificity towards certain biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Anticancer Properties : Some studies have suggested that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of furan-based compounds have shown promising results against different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity : There is emerging evidence that compounds with similar structures possess antimicrobial properties, potentially acting against bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Compounds related to this structure have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Anticancer Activity :
-
Antimicrobial Screening :
- In vitro assays demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are common synthetic routes for 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar furan carbaldehydes are synthesized via etherification of a substituted phenol with a halogenated furan precursor under basic conditions (e.g., K₂CO₃ in DMF) . The aldehyde group may be introduced via oxidation of a hydroxymethyl intermediate or direct formylation .
Q. Which analytical techniques are used to characterize this compound?
Standard methods include:
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, as furan derivatives are prone to degradation .
Q. How can purity be assessed using chromatographic methods?
Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) is effective for separating impurities in similar furan carbaldehydes .
Q. What toxicological data exist for structurally related furan derivatives?
Limited data are available, but acute oral toxicity (Category 4, H302) and skin sensitization (H315/H317) are reported for analogs like 5-(Methoxymethyl)furan-2-carbaldehyde. Always follow GHS safety protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the phenoxy group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
- Temperature control : Reactions at 60–80°C reduce side-product formation in similar furan syntheses .
Q. What strategies resolve spectral overlaps in NMR analysis?
Employ 2D NMR techniques (e.g., HSQC, HMBC) to differentiate signals from the 3,5-dimethylphenoxy and furan moieties. Deuterated DMSO is ideal for resolving aldehyde proton splitting .
Q. How can computational methods predict reactivity or stability?
Use DFT calculations (e.g., Gaussian 16) to model:
- Aldehyde group electrophilicity for nucleophilic addition reactions.
- Stability of intermediates in acidic/basic conditions .
- Frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
Q. What mitigates byproduct formation during synthesis?
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted phenol or furan precursors .
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and optimize quenching times .
Q. How are reactive intermediates handled during large-scale synthesis?
- Inert atmosphere : Conduct reactions under argon to prevent oxidation of the aldehyde group.
- Low-temperature workup : Quench reactions at 0°C to stabilize intermediates like hydroxymethylfuran derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields?
- Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time. For example, yields for similar compounds vary by 10–20% due to trace moisture in DMF .
- Characterize byproducts : Use HR-MS to identify dimers or oxidation products that reduce yield .
Q. Why do toxicity studies show discrepancies for furan derivatives?
- Structural nuances : Minor substituent changes (e.g., methoxy vs. methyl groups) alter metabolic pathways and toxicity profiles.
- Assay variability : In vitro cytotoxicity (e.g., MTT assay) may differ due to cell line sensitivity or exposure duration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
